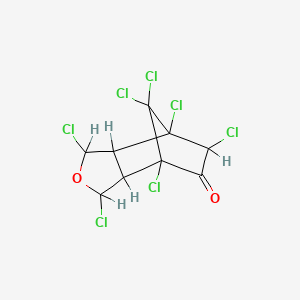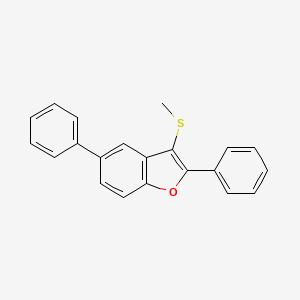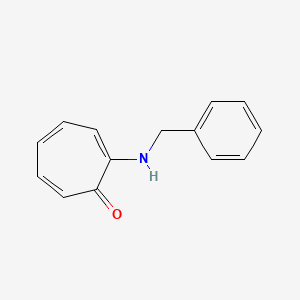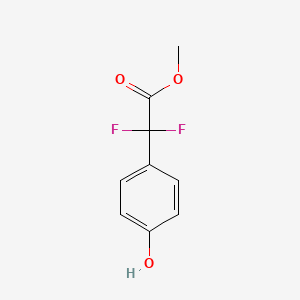
1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one is a chlorinated organic compound known for its complex structure and significant chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one typically involves multiple steps, starting from simpler chlorinated precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and stringent quality control measures. The process usually includes the chlorination of specific organic substrates followed by cyclization reactions to form the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while reduction could produce less chlorinated derivatives.
Aplicaciones Científicas De Investigación
1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated organic reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated organic compound with similar structural features.
1,2,3,4,5,6,7-Heptachlorooctane: Shares the high degree of chlorination and complex structure.
Uniqueness
1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one is unique due to its specific arrangement of chlorine atoms and the presence of the methanoisobenzofuran ring system. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
3447-87-8 |
|---|---|
Fórmula molecular |
C9H5Cl7O2 |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
1,3,5,7,9,10,10-heptachloro-4-oxatricyclo[5.2.1.02,6]decan-8-one |
InChI |
InChI=1S/C9H5Cl7O2/c10-3-4(17)8(14)2-1(5(11)18-6(2)12)7(3,13)9(8,15)16/h1-3,5-6H |
Clave InChI |
KPHDFTRBKVDNNB-UHFFFAOYSA-N |
SMILES canónico |
C12C(C(OC1Cl)Cl)C3(C(=O)C(C2(C3(Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)

![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)

![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)
![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)


![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)

![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
